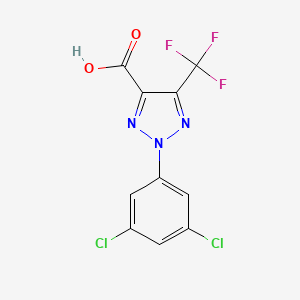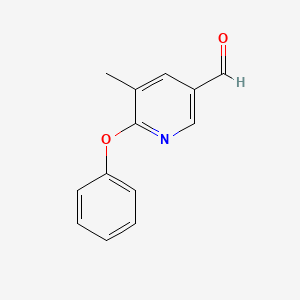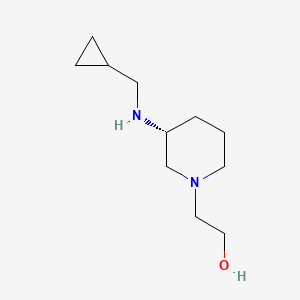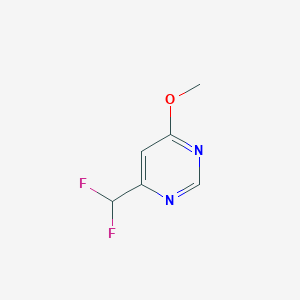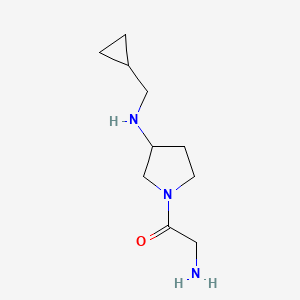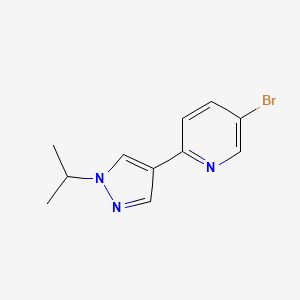
2-(3-Fluorophenyl)-2-(piperidin-3-yloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Fluorophenyl)-2-(piperidin-3-yloxy)acetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluorophenyl group, a piperidin-3-yloxy moiety, and an acetamide functional group, which collectively contribute to its distinctive chemical behavior and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)-2-(piperidin-3-yloxy)acetamide typically involves the following steps:
Formation of the Piperidin-3-yloxy Intermediate: The initial step involves the preparation of the piperidin-3-yloxy intermediate. This can be achieved by reacting piperidine with an appropriate alkylating agent under basic conditions.
Coupling with 3-Fluorophenyl Acetate: The piperidin-3-yloxy intermediate is then coupled with 3-fluorophenyl acetate in the presence of a suitable catalyst, such as a palladium-based catalyst, to form the desired product.
Amidation: The final step involves the amidation of the coupled product to introduce the acetamide functional group. This can be achieved using an amine source, such as ammonia or an amine derivative, under appropriate reaction conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as higher temperatures and pressures, to enhance yield and efficiency. Additionally, continuous flow reactors and automated systems may be employed to streamline the synthesis process and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluorophenyl)-2-(piperidin-3-yloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other substituents under appropriate solvent and temperature conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
2-(3-Fluorophenyl)-2-(piperidin-3-yloxy)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including interactions with biological targets and pathways.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenyl)-2-(piperidin-3-yloxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(3-Chlorophenyl)-2-(piperidin-3-yloxy)acetamide: Similar structure with a chlorine atom instead of a fluorine atom.
2-(3-Bromophenyl)-2-(piperidin-3-yloxy)acetamide: Similar structure with a bromine atom instead of a fluorine atom.
2-(3-Methylphenyl)-2-(piperidin-3-yloxy)acetamide: Similar structure with a methyl group instead of a fluorine atom.
Uniqueness
2-(3-Fluorophenyl)-2-(piperidin-3-yloxy)acetamide is unique due to the presence of the fluorine atom, which can influence its chemical reactivity, biological activity, and physical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H17FN2O2 |
|---|---|
Molecular Weight |
252.28 g/mol |
IUPAC Name |
2-(3-fluorophenyl)-2-piperidin-3-yloxyacetamide |
InChI |
InChI=1S/C13H17FN2O2/c14-10-4-1-3-9(7-10)12(13(15)17)18-11-5-2-6-16-8-11/h1,3-4,7,11-12,16H,2,5-6,8H2,(H2,15,17) |
InChI Key |
MLAQZLDTZUHNKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)OC(C2=CC(=CC=C2)F)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-5-(1-methyl-1H-benzo[d]imidazol-2-yl)pyridazine-3-carboxylicacid](/img/structure/B11795145.png)




